2-amino-4-(2,3-dimethoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
The compound 2-amino-4-(2,3-dimethoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano-pyridine-carbonitrile derivative characterized by a fused pyranopyridine core, substituted with a 2,3-dimethoxyphenyl group at position 4, methyl groups at positions 6 and 7, and a nitrile moiety at position 2. This structural framework is associated with diverse biological activities, including antiproliferative effects, as observed in related analogs .
Properties
IUPAC Name |
2-amino-4-(2,3-dimethoxyphenyl)-6,7-dimethyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-10-8-14-16(19(23)22(10)2)15(12(9-20)18(21)26-14)11-6-5-7-13(24-3)17(11)25-4/h5-8,15H,21H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEAZGPEMYUWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)OC)OC)C(=O)N1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors, which could suggest a similar mode of action for this compound
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Its degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells, which could impact its bioavailability.
Result of Action
Given the potential wide range of biological activities of similar compounds, it is likely that the compound could have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure and functional groups of the compound.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels.
Biological Activity
The compound 2-amino-4-(2,3-dimethoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of the pyrano[3,2-c]pyridine class of compounds, which have garnered attention for their potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 420.475 g/mol. The structure features a pyrano-pyridine core with various substituents that may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrano[3,2-c]pyridine derivatives. A related study investigated a series of compounds within this class for their antiproliferative effects against several human tumor cell lines. Key findings include:
- Cell Lines Tested : The compounds were evaluated against eight different tumor cell lines.
- Mechanism of Action : Some derivatives exhibited significant antiproliferative activity by disrupting microtubule formation and inducing G2/M cell cycle arrest. This was observed particularly in melanoma cells (518 A2), where the compounds caused centrosome de-clustering and subsequent antiangiogenic effects both in vitro and in vivo .
Table 1: Anticancer Activity of Pyrano[3,2-c]pyridine Derivatives
| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1a | 518 A2 | 0.15 | Microtubule disruption |
| 1b | HCT-116 | 0.04 | G2/M cell cycle arrest |
| 1c | EA.hy926 | 0.40 | Antiangiogenic effects |
| 1d | MCF-7 | >10 | Inactive |
Anti-inflammatory Effects
In addition to anticancer properties, derivatives of this compound have been explored for their anti-inflammatory activities. Research indicates that certain structural modifications can enhance the inhibition of cyclooxygenase (COX) enzymes:
- Inhibition of COX Enzymes : Compounds were tested for their ability to inhibit COX-1 and COX-2 enzymes. Notably, some derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Table 2: Inhibitory Activity Against COX Enzymes
| Compound ID | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3a | 0.05 | 0.04 |
| 4b | 0.06 | 0.03 |
| 5 | >10 | >10 |
Case Studies and Research Findings
Several case studies have been documented regarding the biological activity of pyrano[3,2-c]pyridine derivatives:
- Study on Cancer Cell Lines : A comprehensive study conducted by Köhler et al. assessed the activity of various derivatives against cancer cell lines and reported significant differences in potency based on structural variations .
- Mechanistic Insights : Research has shown that the anticancer activity is not solely due to cytotoxicity but also involves modulation of cellular pathways related to angiogenesis and cell cycle regulation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
| Compound Name | Core Structure | Key Substituents | Biological Activity | Physical Properties | Synthesis Method | Reference |
|---|---|---|---|---|---|---|
| Target Compound | Pyrano[3,2-c]pyridine | 4-(2,3-dimethoxyphenyl), 6,7-dimethyl | Not explicitly reported (inferred antiproliferative potential) | Not available | Likely multicomponent reaction | [5] |
| 2-Amino-4-(3-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (14) | Pyrano[3,2-c]pyridine | 4-(3-bromophenyl) | Antiproliferative (tested) | δ (1H NMR): 7.39–7.11 (m), Yield: 97% | Multicomponent synthesis | [1] |
| 2-Amino-4-(3,4-dichlorophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (15) | Pyrano[3,2-c]pyridine | 4-(3,4-dichlorophenyl) | Antiproliferative (tested) | HRMS m/z: 394.0159 (M+Na+) | Multicomponent synthesis | [1] |
| 2-Amino-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (3v) | Pyrano[3,2-c]pyridine | 4-(4-nitrophenyl), 7-methyl | Not reported | m.p. 291–292°C, Yield: 91% | Reflux-based synthesis | [14] |
| 2-Amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile | Pyrano[3,2-c]pyridine | 4-(4-chlorophenyl), 6-(pyridinylmethyl) | Not reported | SMILES: CC1=CC2=C(...C#N...) | Catalytic cross-coupling | [15] |
| 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile (4a) | Pyrano[3,2-c]chromene | 4-phenyl | Antiproliferative (implied) | m.p. 256–257°C, Yield: 94% | One-pot multicomponent | [9] |
Key Findings
Substituent Impact on Bioactivity :
- Bromo- and dichlorophenyl analogs (compounds 14 and 15) exhibit confirmed antiproliferative activity, suggesting that halogenated aryl groups enhance bioactivity . The target compound’s 2,3-dimethoxyphenyl group may offer improved solubility compared to halogens but requires explicit testing.
- Nitrophenyl-substituted analogs (e.g., 3v) demonstrate high thermal stability (m.p. >290°C), likely due to strong electron-withdrawing effects of nitro groups .
Synthetic Efficiency :
- Multicomponent reactions (e.g., compounds 14, 15, 3v) achieve high yields (>90%) compared to Pd-catalyzed methods (e.g., compound in [15], 16% isolated yield), highlighting scalability advantages .
Physical Properties :
- Methyl and pyridinylmethyl substituents (e.g., compound in [15]) introduce steric bulk, which may influence crystallinity and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
